2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide is an organic compound that features a bromine atom, a methoxy group, and a difluoroethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide typically involves several steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the para position relative to the methoxy group.
Acetylation: The brominated intermediate is then acetylated to form 2-(4-bromo-2-methoxyphenyl)acetamide.
Difluoroethylation: Finally, the acetamide derivative is reacted with a difluoroethylating agent under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers and coatings.
Biological Studies: Examination of its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, while the difluoroethyl group can influence the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenyl)acetamide: Lacks the difluoroethyl group, which may affect its reactivity and applications.
2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide: Contains an ethyl group instead of a difluoroethyl group, leading to different chemical properties.
2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)benzamide: Features a benzamide group instead of an acetamide group, altering its chemical behavior.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide is unique due to the presence of both a bromine atom and a difluoroethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-N-(2,2-difluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-17-9-5-8(12)3-2-7(9)4-11(16)15-6-10(13)14/h2-3,5,10H,4,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNIAPOQIZDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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